2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide
CAS No.: 921566-27-0
Cat. No.: VC11968747
Molecular Formula: C23H19FN4O3
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921566-27-0 |
|---|---|
| Molecular Formula | C23H19FN4O3 |
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | 2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C23H19FN4O3/c24-17-8-10-18(11-9-17)26-20(29)15-28-19-7-4-13-25-21(19)22(30)27(23(28)31)14-12-16-5-2-1-3-6-16/h1-11,13H,12,14-15H2,(H,26,29) |
| Standard InChI Key | QNVFRRXTURXWLA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
| Canonical SMILES | C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name, 2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide, delineates its core pyrido[3,2-d]pyrimidine scaffold substituted with a 2-phenylethyl group at position 3, a diketone system at positions 2 and 4, and an acetamide moiety linked to a 4-fluorophenyl group. The fluorophenyl substituent enhances lipophilicity, potentially improving membrane permeability compared to non-fluorinated analogs .
Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 921566-27-0 |
| Molecular Formula | C23H19FN4O3 |
| Molecular Weight | 418.4 g/mol |
| SMILES | C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
| InChIKey | QNVFRRXTURXWLA-UHFFFAOYSA-N |
The canonical SMILES string highlights critical functional groups: the pyrido[3,2-d]pyrimidine core (positions 1–4), the phenylethyl side chain (position 3), and the fluorophenyl-acetamide branch (position 1).
Synthesis and Chemical Reactivity
Hypothetical Synthesis Pathway
While no explicit synthesis protocol exists for this compound, analogous pyrido[3,2-d]pyrimidines are typically synthesized via multi-step sequences involving:
-
Aldol Condensation: Formation of the diketone moiety using ketone and aldehyde precursors under basic conditions.
-
Cyclization: Intramolecular cyclization to generate the pyrido[3,2-d]pyrimidine core.
-
Substitution Reactions: Introduction of the phenylethyl and fluorophenyl-acetamide groups via nucleophilic acyl substitution or amidation .
A comparative analysis with the methoxy-substituted analog (CAS No. 921871-09-2) suggests that substituting fluorine for methoxy requires careful optimization of reaction conditions to preserve the integrity of the fluorophenyl group .
Reactivity Profile
The diketone moiety at positions 2 and 4 is susceptible to nucleophilic attack, enabling further functionalization. The acetamide group may undergo hydrolysis under acidic or basic conditions, necessitating protective strategies during synthesis.
Physicochemical Properties
Solubility and Lipophilicity
The compound’s calculated logP (octanol-water partition coefficient) of ~2.7 (estimated via PubChem algorithms) indicates moderate lipophilicity, attributable to the fluorophenyl and phenylethyl groups. This property suggests favorable passive diffusion across biological membranes but limited aqueous solubility, necessitating formulation aids for in vivo applications .
Stability Considerations
Biological Activities and Mechanistic Insights
Antiviral Applications
Pyrido[3,2-d]pyrimidines have shown promise as broad-spectrum antiviral agents. The fluorophenyl substitution could enhance binding affinity to viral proteases or polymerases, as seen in influenza and HCV therapeutics . Comparative studies with the methoxy analog (CAS No. 921871-09-2) reveal that fluorine’s smaller van der Waals radius improves steric compatibility with hydrophobic enzyme pockets .
Pharmacokinetic and Toxicological Considerations
Metabolic Pathways
Predicted cytochrome P450 (CYP3A4) metabolism targets the acetamide and phenylethyl groups, generating inactive carboxylic acid and phenylacetic acid metabolites. Fluorine’s inductive effects may slow oxidative metabolism, extending half-life relative to non-fluorinated analogs .
Comparative Analysis with Structural Analogs
| Parameter | Fluorophenyl Derivative (921566-27-0) | Methoxyphenyl Derivative (921871-09-2) |
|---|---|---|
| Molecular Weight | 418.4 g/mol | 430.5 g/mol |
| logP (Estimated) | 2.7 | 2.9 |
| Metabolic Stability | High (Fluorine) | Moderate (Methoxy) |
| Synthetic Complexity | High (Fluorine Handling) | Moderate |
The fluorophenyl derivative exhibits superior metabolic stability and slightly reduced lipophilicity, making it a more viable candidate for prolonged therapeutic action .
Future Research Directions
-
Synthetic Optimization: Develop scalable methods for introducing the fluorophenyl group without side reactions.
-
In Vitro Screening: Evaluate enzyme inhibition (e.g., kinases, viral polymerases) and cytotoxicity profiles.
-
Formulation Studies: Explore nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume